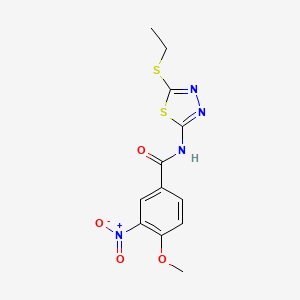

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio (-S-C₂H₅) group at the 5-position. The benzamide moiety is functionalized with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S2/c1-3-21-12-15-14-11(22-12)13-10(17)7-4-5-9(20-2)8(6-7)16(18)19/h4-6H,3H2,1-2H3,(H,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGCQFFMVMSIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1,3,4-thiadiazole core. This is often achieved through cyclization reactions involving thiosemicarbazide and carbon disulfide under acidic conditions, followed by alkylation using ethyl iodide to introduce the ethylthio group. The nitrobenzamide moiety is then attached through amide bond formation using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine). The reaction conditions usually require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

In an industrial context, the synthesis might be streamlined to enhance scalability and cost-effectiveness. Industrial methods often employ large-scale reactors and automated systems to maintain precise reaction conditions. Continuous flow processes could be utilized to ensure consistent product quality. Solvent recovery and recycling strategies are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide participates in various chemical reactions including:

Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

Substitution: : The methoxy and ethylthio groups can be replaced by other substituents under appropriate conditions using nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., palladium on carbon with hydrogen), and nucleophiles (e.g., thiolates). Reaction conditions vary from acidic to basic environments, with temperature and solvent choices tailored to the desired transformation.

Major Products

The major products depend on the specific reactions:

Oxidation might yield sulfoxides or sulfones.

Reduction converts the nitro group to an amino group.

Substitution reactions introduce new functional groups at the methoxy or ethylthio positions.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or ligand. The presence of the thiadiazole ring is particularly interesting for its bioactive properties.

Medicine

Medicinally, it is explored for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest it could inhibit certain enzymes or pathways related to inflammation and bacterial growth.

Industry

Industrially, this compound can serve as a precursor for the synthesis of specialty chemicals and materials. Its unique structure is leveraged in the development of new polymers and coatings with specific properties.

Mechanism of Action

The exact mechanism of action varies based on its application. For instance, in medicinal chemistry, its mechanism might involve binding to active sites of target enzymes, thus inhibiting their activity. The nitro and thiadiazole groups play crucial roles in these interactions, often forming hydrogen bonds or van der Waals interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The ethylthio substituent in the target compound distinguishes it from analogs with methylthio, benzylthio, or halogenated benzylthio groups. For example:

- Methylthio derivatives: Compound 5f (N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) exhibits a lower molecular weight and higher melting point (158–160°C) compared to ethylthio analogs, likely due to reduced steric hindrance .

- Benzylthio derivatives: Compound 5h (N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) shows an 88% synthesis yield, suggesting benzylthio groups may enhance reaction efficiency compared to ethylthio (5g: 78% yield) .

- Halogenated derivatives: Compound 5e (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) introduces a chloro substituent, which could improve lipophilicity and membrane permeability .

Table 1: Comparison of Thiadiazole Derivatives

Benzamide/Acetamide Functionalization

The 4-methoxy-3-nitrobenzamide group in the target compound contrasts with phenoxyacetamide or substituted benzamide groups in analogs:

- Nitro vs.

- Biological Implications : In , a nitro-containing thiazole derivative (N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) exhibits enzyme inhibitory activity via amide conjugation, suggesting the nitro group in the target compound may similarly influence bioactivity .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 298.34 g/mol. The compound features a thiadiazole ring integrated with a benzamide structure, enhanced by the presence of an ethylthio group which increases its lipophilicity and potentially improves bioavailability.

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study examined various thiadiazole compounds and their antiproliferative effects on human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation, suggesting their potential use in cancer therapy .

Case Study: Anticancer Efficacy

In vivo experiments involving related thiadiazole compounds have shown promising results in targeting sarcoma cells in tumor-bearing mice models. These studies highlight the ability of thiadiazole-based compounds to selectively target cancer cells while minimizing damage to healthy tissues .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

A comprehensive physico-chemical study has been conducted to understand the solubility and partition coefficients of this compound. Key findings include:

| Property | Value |

|---|---|

| Molecular Weight | 298.34 g/mol |

| Solubility | Variable based on solvent |

| Vapor Pressure | Determined via transpiration method |

| Partition Coefficient | Measured at pH 7.4 |

These properties are crucial for predicting the compound's behavior in biological systems and its potential therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound, exploring modifications that enhance its biological activity. For instance:

- Synthesis Methods : Various synthetic routes have been developed to create analogs with improved efficacy and reduced toxicity.

- Biological Target Interactions : Investigations into how this compound interacts with specific biological targets have revealed mechanisms that may explain its anticancer and antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.